molecular formula C6H13NO B6167142 (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol CAS No. 2272847-33-1

(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol

Cat. No. B6167142
CAS RN: 2272847-33-1
M. Wt: 115.2
InChI Key:
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Description

(1S)-1-(1-Methylazetidin-3-yl)ethan-1-ol, also known as MME, is a chiral secondary alcohol derived from azetidine and is a structural analog of the neurotransmitter acetylcholine. It is a potent agonist of the muscarinic acetylcholine receptor (mAChR) and is being studied as a potential therapeutic agent for a variety of neurological and psychiatric disorders. MME has been found to have a number of biochemical and physiological effects, which are discussed in detail below.

Scientific Research Applications

(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol has been studied extensively in scientific research, primarily as an agonist of the muscarinic acetylcholine receptor (mAChR). It has been found to be a potent agonist of the mAChR, and has been studied in animal models as a potential therapeutic agent for a variety of neurological and psychiatric disorders. (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol has also been studied in cell-based assays to assess its ability to modulate the activity of various ion channels, as well as its ability to interact with other neurotransmitter receptors.

Mechanism of Action

(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol acts as an agonist of the muscarinic acetylcholine receptor (mAChR), which is a G-protein coupled receptor that is involved in the regulation of a variety of physiological processes. Upon binding to the mAChR, (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol initiates a signaling cascade that leads to the activation of various downstream effectors, including adenylyl cyclase, phospholipase C, and other proteins involved in signal transduction.
Biochemical and Physiological Effects
(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol has been found to have a number of biochemical and physiological effects. In animal models, (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol has been shown to reduce anxiety and improve cognitive function. It has also been found to have anti-inflammatory and neuroprotective effects, and to modulate the activity of various ion channels. In addition, (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol has been found to modulate the activity of various neurotransmitter receptors, including serotonin, dopamine, and norepinephrine receptors.

Advantages and Limitations for Lab Experiments

(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol is a relatively easy molecule to synthesize and is relatively stable in aqueous solution, making it suitable for use in laboratory experiments. However, it is also a potent agonist of the muscarinic acetylcholine receptor, which can lead to undesired effects in laboratory experiments if not handled properly.

Future Directions

The potential therapeutic applications of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol are still being explored, and there are a number of potential future directions for research. These include further exploration of the biochemical and physiological effects of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol, as well as further investigation into its potential therapeutic applications. Additionally, further research is needed to assess the safety and efficacy of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol in humans, as well as to identify potential side effects. Other potential future directions include the development of novel synthetic methods for the synthesis of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol, and the development of novel analogs of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol with improved pharmacological properties.

Synthesis Methods

(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol can be synthesized through a variety of methods, including the reaction of 1-methylazetidine with ethyl bromide in the presence of sodium ethoxide, and the reaction of 1-methylazetidine with ethyl iodide in the presence of potassium hydroxide. The reaction of 1-methylazetidine with ethyl bromide in the presence of sodium ethoxide is the most commonly used method for the synthesis of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methylazetidine", "ethyl magnesium bromide", "acetaldehyde", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "water", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: Preparation of 1-(3-methylazetidin-1-yl)ethan-1-one by reacting 3-methylazetidine with acetaldehyde in the presence of hydrochloric acid.", "Step 2: Reduction of 1-(3-methylazetidin-1-yl)ethan-1-one to 1-(3-methylazetidin-1-yl)ethanol using sodium borohydride as a reducing agent.", "Step 3: Formation of ethyl 1-(3-methylazetidin-1-yl)ethanol by reacting 1-(3-methylazetidin-1-yl)ethanol with ethyl magnesium bromide.", "Step 4: Conversion of ethyl 1-(3-methylazetidin-1-yl)ethanol to (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol by treating it with sodium hydroxide in water/methanol mixture and subsequent acidification with hydrochloric acid." ] }

CAS RN

2272847-33-1

Product Name

(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol

Molecular Formula

C6H13NO

Molecular Weight

115.2

Purity

95

Origin of Product

United States

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